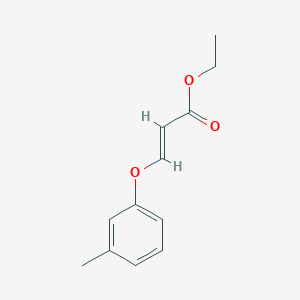

Ethyl (e)-3-(m-tolyloxy)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C18H19NO4 and a molecular weight of 313.356 . Another related compound is “2-(m-Tolyloxy)acetamide” with a molecular formula of C9H11NO2 .

Molecular Structure Analysis

The molecular structure of “4-(2-M-TOLYLOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER” is represented by the linear formula C18H19NO4 . For “2-(m-Tolyloxy)acetamide”, the molecular formula is C9H11NO2 .

Applications De Recherche Scientifique

Atom Transfer Radical Polymerization (ATRP)

- ATRP of monomers like Ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, showcases a method for polymerization without ring opening of the oxetane group. This technique could be applicable for synthesizing polymers with specific functionalities, including those derived from ethyl (e)-3-(m-tolyloxy)acrylate (Singha, Ruiter, & Schubert, 2005).

Free-Radical Polymerization Kinetics

- Research on the free-radical propagation kinetics of various acrylates, including ethyl α-fluoroacrylate and ethyl α-chloroacrylate, using quantum chemical tools, provides a basis for understanding the polymerization behavior of ethyl (e)-3-(m-tolyloxy)acrylate. Such studies are crucial for predicting polymer properties and optimizing synthesis processes (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).

Transition-Metal-Catalyzed Copolymerization

- The transition-metal-catalyzed copolymerization of ethylene with various acrylates, offering a route to branched, carboxylic acid-functionalized polyolefin materials, suggests that similar catalytic systems could be employed for synthesizing materials from ethyl (e)-3-(m-tolyloxy)acrylate. This method offers potentially better control over microstructures and material properties (Dai & Chen, 2018).

Amphiphilic Copolymers for Drug Delivery

- The synthesis of amphiphilic copolymers, incorporating acrylate monomers with pendent oligo(ethylene glycol) chains and cyclic ortho ester groups, for thermoresponsive applications, highlights a potential area where ethyl (e)-3-(m-tolyloxy)acrylate derivatives could find use. These copolymers can form aggregates in water, demonstrating potential for drug delivery systems (Qiao, Du, Zhang, Liang, & Li, 2010).

Ionic Liquids for Polymer Synthesis

- The photoinduced living radical polymerization of acrylates in ionic liquids, showcasing controlled polymerization with narrow molecular weight distributions, provides a novel synthetic route that could be applicable to ethyl (e)-3-(m-tolyloxy)acrylate. This method allows for high end-group fidelity and efficient synthesis in environmentally benign conditions (Anastasaki et al., 2015).

Propriétés

IUPAC Name |

ethyl (E)-3-(3-methylphenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMAFIPOYXOQP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2582931.png)

![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)

![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)

![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)

![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)